4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate
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Overview
Description
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfonic acid group, an acetamido group, and a prop-2-enyl ester. Its chemical properties make it a valuable substance for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate involves several steps. One common method includes the reaction of 4-methylbenzenesulfonic acid with prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Scientific Research Applications
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the acetamido group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways.
Comparison with Similar Compounds
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate can be compared with similar compounds such as:
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-amino-3-methylpentanoate: This compound has a similar structure but with an amino group instead of an acetamido group.
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-hydroxy-3-methylpentanoate: This compound features a hydroxy group in place of the acetamido group.
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-methyl-3-methylpentanoate: This compound has a methyl group instead of the acetamido group.
Properties
Molecular Formula |
C18H27NO6S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate |
InChI |
InChI=1S/C11H19NO3.C7H8O3S/c1-5-7-15-11(14)10(8(3)6-2)12-9(4)13;1-6-2-4-7(5-3-6)11(8,9)10/h5,8,10H,1,6-7H2,2-4H3,(H,12,13);2-5H,1H3,(H,8,9,10)/t8-,10-;/m0./s1 |
InChI Key |
KHOWBHYRFMGVFT-GNAZCLTHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC=C)NC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)OCC=C)NC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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